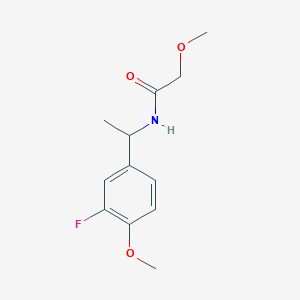
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to an ethyl group and further connected to a methoxyacetamide moiety. The unique structural features of this compound make it a valuable subject for study in medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide typically involves a multi-step process. One common method includes the reaction of 3-fluoro-4-methoxyacetophenone with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final compound. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine
- N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-methylaniline
- N-[1-(3-fluoro-4-methoxyphenyl)ethyl]aniline
Uniqueness
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide stands out due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which confer unique chemical and biological properties. This structural uniqueness allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C12H16FNO3 |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-8(14-12(15)7-16-2)9-4-5-11(17-3)10(13)6-9/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChIキー |
XEUMAAKXZFRULC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
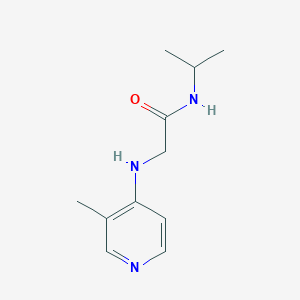
![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)


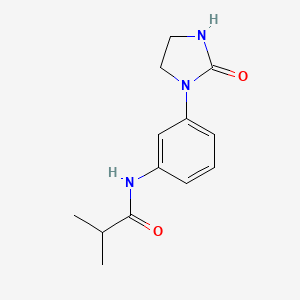
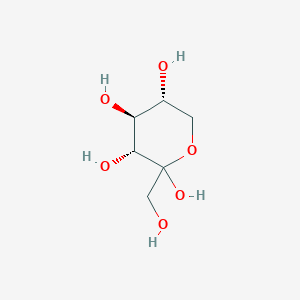
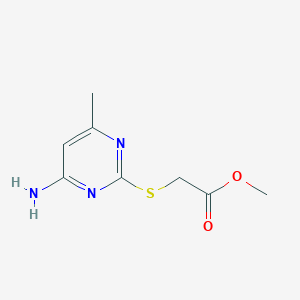
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)

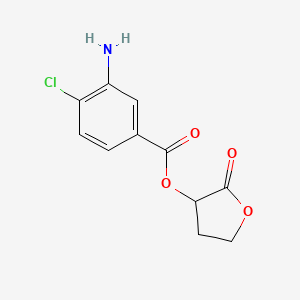
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
